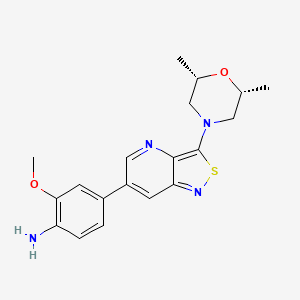
GAK inhibitor 12r
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GAK inhibitor 12r is a highly potent and selective inhibitor of cyclin G-associated kinase (GAK), with a dissociation constant (Kd) of 89 nM . Cyclin G-associated kinase is a serine/threonine protein kinase involved in clathrin-mediated endocytosis and various cellular processes. This compound has shown significant potential in scientific research, particularly in the fields of neurodevelopment and cancer therapy .
Preparation Methods
The synthesis of GAK inhibitor 12r involves the use of isothiazolo[4,5-b]pyridine scaffolds. An efficient synthetic procedure to access 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines as key building blocks has been developed . The regioselective functionalization with various substituents is performed to achieve the desired compound. The reaction conditions typically involve the use of halogenating agents and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
GAK inhibitor 12r undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .
Scientific Research Applications
GAK inhibitor 12r has a wide range of scientific research applications:
Neurodevelopment: It has been shown to inhibit neurite outgrowth and synapse formation in cultured neurons, suggesting its potential role in studying neurodevelopmental disorders.
Antiviral Research: This compound has shown potential in disrupting the lifecycle of various viruses, including hepatitis C virus and dengue virus, by inhibiting clathrin-mediated endocytosis.
Mechanism of Action
GAK inhibitor 12r exerts its effects by selectively inhibiting cyclin G-associated kinase. This inhibition disrupts the phosphorylation of adaptor protein complexes, which are essential for clathrin-mediated endocytosis. The molecular targets of this compound include the kinase domain of cyclin G-associated kinase and other related pathways involved in cellular trafficking and signal transduction .
Comparison with Similar Compounds
GAK inhibitor 12r is unique due to its high selectivity and potency towards cyclin G-associated kinase. Similar compounds include:
Properties
Molecular Formula |
C19H22N4O2S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[1,2]thiazolo[4,3-b]pyridin-6-yl]-2-methoxyaniline |
InChI |
InChI=1S/C19H22N4O2S/c1-11-9-23(10-12(2)25-11)19-18-16(22-26-19)6-14(8-21-18)13-4-5-15(20)17(7-13)24-3/h4-8,11-12H,9-10,20H2,1-3H3/t11-,12+ |
InChI Key |
VOFMQYIALBSDFI-TXEJJXNPSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


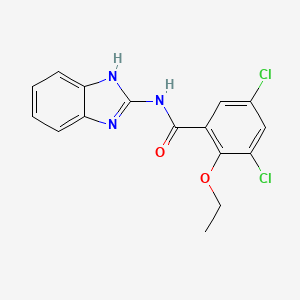
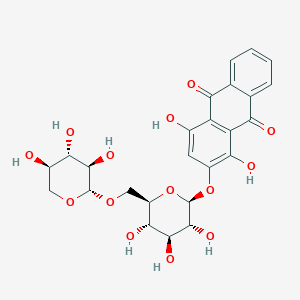
![[3-[(1R)-1-[methyl(prop-2-ynyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate](/img/structure/B11937196.png)
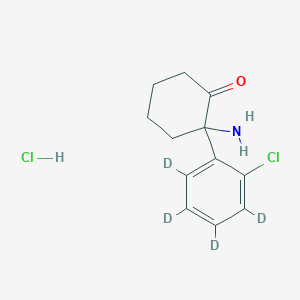
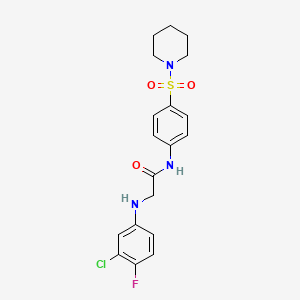

![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
![ethene;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11937224.png)
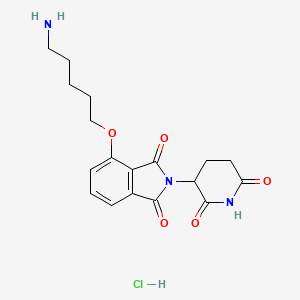
![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)

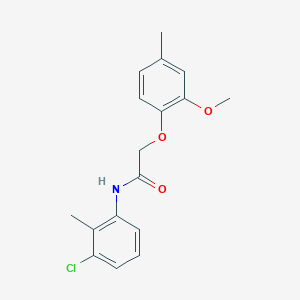
![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)

